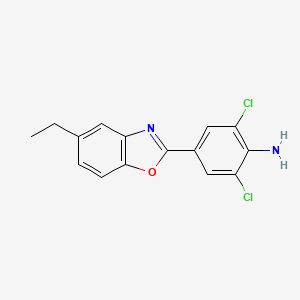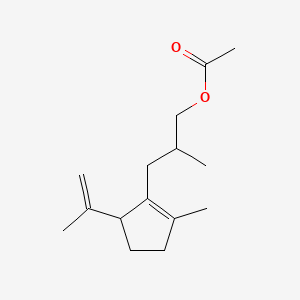
5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate is a chemical compound with the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol. It is known for its unique structure, which includes a cyclopentene ring substituted with isopropenyl and dimethyl groups, as well as a propyl acetate moiety. This compound is often used in various industrial and research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate can be synthesized through the reaction of acetic acid with 5-isopropenyl-2,2-dimethyl-1-cyclopentene . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to optimized reaction conditions. The product is then purified through distillation or other separation techniques to achieve the desired quality.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with metal catalysts such as palladium or platinum.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Reduction: Hydrogenated products with reduced double bonds.
Substitution: Compounds with different functional groups replacing the acetate moiety.
Applications De Recherche Scientifique
5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
5-Isopropenyl-2,2-dimethyl-1-cyclopentene: A precursor in the synthesis of the acetate derivative.
Propyl acetate: A simpler ester with similar functional groups but lacking the cyclopentene ring.
Isopropenyl acetate: Another ester with an isopropenyl group but different structural features.
Uniqueness: 5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate stands out due to its unique combination of a cyclopentene ring with isopropenyl and dimethyl substitutions, along with a propyl acetate moiety. This structure imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
54043-73-1 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
[2-methyl-3-(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)propyl] acetate |
InChI |
InChI=1S/C15H24O2/c1-10(2)14-7-6-12(4)15(14)8-11(3)9-17-13(5)16/h11,14H,1,6-9H2,2-5H3 |
Clé InChI |
RCULSNWXGDTJBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(CC1)C(=C)C)CC(C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


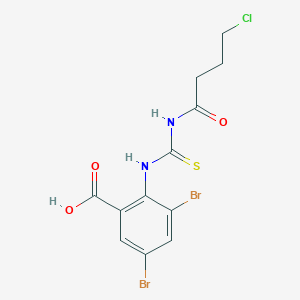
![2-[(2-Aminoacetyl)amino]benzoic acid](/img/structure/B13796654.png)
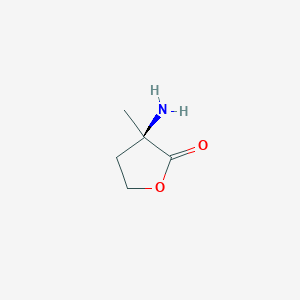
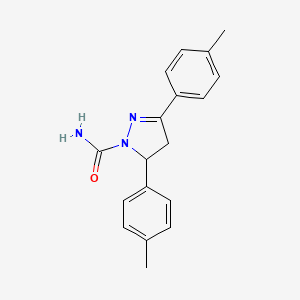
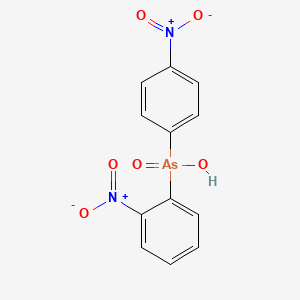

![(1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13796679.png)
![Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13796704.png)
![Benzo[b]thiophene, 3-(2-naphthalenyl)-](/img/structure/B13796718.png)

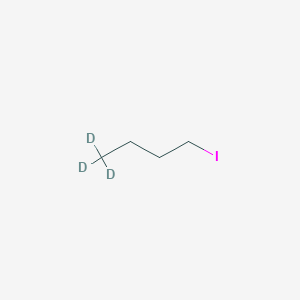

![[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene](/img/structure/B13796732.png)
